molecular formula C16H11BrClF4NO2 B3040837 N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2-bromopropanamide CAS No. 243963-16-8

N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2-bromopropanamide

Cat. No.: B3040837
CAS No.: 243963-16-8
M. Wt: 440.61 g/mol
InChI Key: OUHVWJARTAQYHU-UHFFFAOYSA-N
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Description

N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2-bromopropanamide is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2-bromopropanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Halogenation: Introduction of halogen atoms (chlorine, fluorine, and bromine) into the aromatic rings.

    Ether Formation: Formation of the phenoxy group through nucleophilic substitution reactions.

    Amide Bond Formation: Coupling of the bromopropanamide moiety with the substituted phenoxy-fluorophenyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2-bromopropanamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2-bromopropanamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Utilized in the development of advanced materials with specific properties.

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2-bromopropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-3-chloro-2,2-dimethylpropanamide
  • N1-(4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl)-2,3,3-trichloroacrylamide

Uniqueness

N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2-bromopropanamide is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

IUPAC Name

2-bromo-N-[4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClF4NO2/c1-8(17)15(24)23-13-5-3-10(7-12(13)19)25-14-6-9(16(20,21)22)2-4-11(14)18/h2-8H,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHVWJARTAQYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)OC2=C(C=CC(=C2)C(F)(F)F)Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2-bromopropanamide
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N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2-bromopropanamide
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N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2-bromopropanamide
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N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2-bromopropanamide
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N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2-bromopropanamide
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N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2-bromopropanamide

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